REACTION_CXSMILES
|
FC1N=C2C(NC=N2)=C(Cl)N=1.C1(N)CCCCC1.C(N(C(C)C)CC)(C)C.F[C:29]1[N:37]=[C:36]2[C:32]([NH:33][CH:34]=[N:35]2)=[C:31]([NH:38][CH:39]2[CH2:44][CH2:43][CH2:42][CH2:41][CH2:40]2)[N:30]=1.[O:45]1[CH2:50][CH2:49][N:48]([C:51]2[CH:57]=[CH:56][C:54]([NH2:55])=[CH:53][CH:52]=2)[CH2:47][CH2:46]1>C(O)CCC.C(O)C>[O:45]1[CH2:46][CH2:47][N:48]([C:51]2[CH:57]=[CH:56][C:54]([NH:55][C:29]3[N:37]=[C:36]4[C:32]([NH:33][CH:34]=[N:35]4)=[C:31]([NH:38][CH:39]4[CH2:44][CH2:43][CH2:42][CH2:41][CH2:40]4)[N:30]=3)=[CH:53][CH:52]=2)[CH2:49][CH2:50]1
|
Name
|
|
Quantity
|
87 mg
|
Type
|
reactant
|
Smiles
|
FC1=NC(=C2NC=NC2=N1)Cl
|
Name
|
|
Quantity
|
58 μL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N
|
Name
|
|
Quantity
|
100 μL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
0.5 mmol
|
Type
|
reactant
|
Smiles
|
FC1=NC(=C2NC=NC2=N1)NC1CCCCC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
178 mg
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)C1=CC=C(N)C=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
2-(4-Morpholinoanilino)-6-cyclohexylamino-purine (i.e., reversine or Compound A) was synthesized
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude was used directly in the next step reaction without further purification
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 75° C. in a sealed tube
|
Type
|
STIRRING
|
Details
|
with vigorous stirring for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude material was directly purified by flash chromatography
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)C1=CC=C(NC2=NC(=C3NC=NC3=N2)NC2CCCCC2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |